俄勒冈素

描述

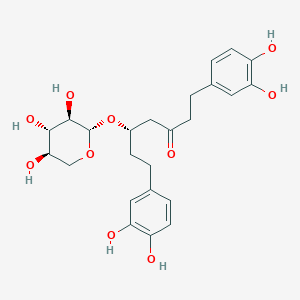

Oregonin is a diarylheptanoid . It has been found to decrease cellular lipid accumulation and proinflammatory cytokine secretion, as well as reduce ROS production in macrophages .

Synthesis Analysis

The synthesis of Oregonin involves established methods, and its analgesic effects have been measured using the formalin test and tail immersion test .

Molecular Structure Analysis

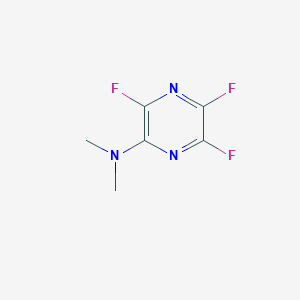

Oregonin is a diarylheptanoid found in leaves and bark of Red Alder (Alnus rubra) . Its empirical formula is C24H30O10 . LC-MS analysis suggests that both oxidation and hydrolysis can result in the production of the aglycone, with subsequent elimination of the hydroxyl group to form a double bond in the 7-carbon diarylheptanoid chain .

Chemical Reactions Analysis

Oregonin has been found to exhibit significant anti-feedant activity against various insects at concentrations corresponding to Oregonin content of the most resistant alder clones in previous experiments . The water-soluble Oregonin reaction products produced were analyzed by UHPLC-UV-MS to assess potential changes and to quantify reduction in Oregonin concentration .

Physical and Chemical Properties Analysis

Oregonin is a powder with a molecular weight of 478.5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

抗氧化和抗炎特性

俄勒冈素是一种二芳基庚烷醇衍生物,存在于台湾赤杨中,已显示出显着的抗氧化和抗炎活性。研究表明它对巨噬细胞和小胶质细胞中脂多糖诱导的 iNOS 基因转录具有抑制作用,突出了其潜在的抗炎应用。此外,俄勒冈素诱导血红素加氧酶-1 (HO-1) 可能有助于这些作用,进一步展示了其在炎症性疾病中的治疗潜力 (Lee 等人,2005 年)。

对 DNA 甲基转移酶和线粒体 DNA 的影响

对来自白桦树皮的俄勒冈素的研究表明它具有影响小鼠胚胎成纤维细胞中 DNA 甲基转移酶表达和线粒体 DNA (mtDNA) 拷贝数的能力。这为其在表观遗传调控和 DNA 甲基化过程调节中的应用开辟了可能性,拓展了对俄勒冈素生物效应的科学认识 (Krasiļņikova 等人,2018 年)。

在肠道健康和炎症性肠病中的作用

源自日本赤杨的俄勒冈素因其在治疗炎症性肠病 (IBD) 中的潜力而受到研究。它抑制肠道上皮细胞中 TNF-α 诱导的炎症,并防止肠道屏障破坏,这对于维持肠道健康至关重要。这些发现表明,俄勒冈素可能是 IBD 治疗的有希望的候选药物,因为它能够预防粘膜炎症和屏障破坏 (Chi 等人,2018 年)。

抗肿瘤和免疫调节作用

俄勒冈素表现出潜在的抗肿瘤活性和免疫调节作用。研究表明它具有增强自然杀伤 (NK) 细胞活性的能力,从而增强抗肿瘤活性。还观察到它可以增加 NK 细胞的细胞毒性并延长患有黑色素瘤小鼠的存活时间,表明它作为一种新型免疫调节剂和抗肿瘤剂的潜力 (Joo 等人,2002 年)。

在赤杨植物中的定量分析

已经开发了毛细管区带电泳 (CZE) 方法来定量测定赤杨植物中的俄勒冈素含量。该方法能够准确分析各种生物样品中的俄勒冈素,证明了其在生物系统中的稳定性以及在天然产物研究中进行广泛研究的潜力 (Kuo 等人,2008 年)。

作用机制

Oregonin is a diarylheptanoid found in the leaves and bark of Red Alder (Alnus rubra) and has been identified as a major bioactive constituent . This compound has garnered significant interest due to its various biological activities .

Target of Action

Oregonin’s primary targets are leaf-eating insects, specifically lepidopteran caterpillars . It exhibits significant anti-feedant activity against various species, including the cabbage looper (Trichoplusia ni), white-marked tussock moth (Orgyia leucostigma), fall webworm (Hyphantria cunea), and western tent caterpillar (Malacosoma californicum) .

Mode of Action

Oregonin interacts with its targets by acting as an anti-feedant . It discourages leaf-eating insects from feeding on the leaves of the Red Alder, thereby protecting the plant from defoliation .

Biochemical Pathways

It has been associated with antioxidant, antifungal, and anti-cancer activities . Additionally, it has been shown to induce the expression of antioxidant-related genes, including Heme oxygenase-1 and NADPH dehydrogenase quinone 1 .

Pharmacokinetics

It is known to accumulate at high concentrations in both the bark and leaves of red alder .

Result of Action

The primary result of Oregonin’s action is the protection of Red Alder from leaf-eating insects . It achieves this by discouraging these insects from feeding on the leaves of the plant . Additionally, it has been associated with various health benefits, including hepatoprotective and anti-cancer effects .

Action Environment

The action of Oregonin is influenced by environmental factors. For instance, it is found at high levels in Red Alder leaves early in the growing season, which may contribute to protecting the plant from leaf-eating insects

安全和危害

未来方向

生化分析

Biochemical Properties

Oregonin has been identified as a major bioactive constituent in Red Alder (Alnus rubra) and is associated with resistance of red alder leaves to western tent caterpillar (Malacosoma californicum) defoliation . It exhibits significant anti-feedant activity against various leaf-eating insects .

Cellular Effects

Oregonin possesses remarkable anti-oxidant and anti-inflammatory properties, inhibits adipogenesis, and can be used in the prevention of obesity and related metabolic disorders .

Molecular Mechanism

It is known to exert its effects through its antioxidant and anti-inflammatory properties

Temporal Effects in Laboratory Settings

It is known that Oregonin accumulates at high concentrations in both bark and leaves of red alder .

Metabolic Pathways

It is known that Oregonin has significant effects on metabolic disorders, suggesting that it may interact with key metabolic pathways .

属性

IUPAC Name |

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRNEKDRSXYJIN-IRFILORWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318733 | |

| Record name | Oregonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-93-0 | |

| Record name | Oregonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oregonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide](/img/structure/B3271625.png)

![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)